molecular formula C21H17ClN2O B11421325 1-[2-(4-chlorophenoxy)ethyl]-2-phenyl-1H-benzimidazole

1-[2-(4-chlorophenoxy)ethyl]-2-phenyl-1H-benzimidazole

Cat. No.: B11421325
M. Wt: 348.8 g/mol
InChI Key: KROSMCNXJQXIAM-UHFFFAOYSA-N
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Description

1-[2-(4-CHLOROPHENOXY)ETHYL]-2-PHENYL-1H-1,3-BENZODIAZOLE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzodiazole ring, a phenyl group, and a chlorophenoxyethyl moiety

Preparation Methods

The synthesis of 1-[2-(4-CHLOROPHENOXY)ETHYL]-2-PHENYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the benzodiazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Chlorophenoxyethyl Moiety: The final step involves the nucleophilic substitution reaction between the benzodiazole derivative and 4-chlorophenoxyethyl bromide in the presence of a base like potassium carbonate.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

1-[2-(4-CHLOROPHENOXY)ETHYL]-2-PHENYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxyethyl moiety, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[2-(4-CHLOROPHENOXY)ETHYL]-2-PHENYL-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-(4-CHLOROPHENOXY)ETHYL]-2-PHENYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-[2-(4-CHLOROPHENOXY)ETHYL]-2-PHENYL-1H-1,3-BENZODIAZOLE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H17ClN2O

Molecular Weight

348.8 g/mol

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]-2-phenylbenzimidazole

InChI

InChI=1S/C21H17ClN2O/c22-17-10-12-18(13-11-17)25-15-14-24-20-9-5-4-8-19(20)23-21(24)16-6-2-1-3-7-16/h1-13H,14-15H2

InChI Key

KROSMCNXJQXIAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)Cl

Origin of Product

United States

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